molecular formula C11H18O4 B162226 Ethyl 2-(ethoxymethylidene)-3-oxohexanoate CAS No. 125500-84-7

Ethyl 2-(ethoxymethylidene)-3-oxohexanoate

Cat. No. B162226
M. Wt: 214.26 g/mol
InChI Key: LECIVGGFOMFFFQ-UHFFFAOYSA-N
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Patent
US04806549

Procedure details

A mixture of ethyl butyrylacetate (100 g, 0.63 mol), triethyl orthoformate (210 ml, 1.26 mol) and acetic anhydride (60 ml, 0.63 mol) was heated under reflux for 6 hours, then excess triethyl orthoformate evaporated in vacuo. The residue consisted mainly of ethyl 2-butyryl-b 3-ethoxyacrylate as a mixture of E and Z isomers, and was used without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:5])[CH2:2][CH2:3][CH3:4].[CH:12](OCC)(OCC)[O:13][CH2:14][CH3:15].C(OC(=O)C)(=O)C>>[C:1]([C:6](=[CH:12][O:13][CH2:14][CH3:15])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CCC)(=O)CC(=O)OCC
Name
Quantity
210 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
excess triethyl orthoformate evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue consisted mainly of ethyl 2-butyryl-b 3-ethoxyacrylate as a mixture of E and Z isomers
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
C(CCC)(=O)C(C(=O)OCC)=COCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.